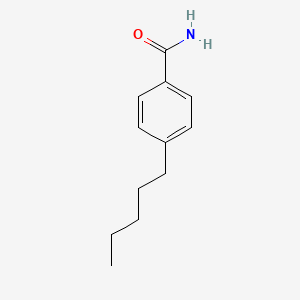

4-Pentylbenzamide

Description

4-Pentylbenzamide is an organic compound with the molecular formula C12H17NO. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of a pentyl group attached to the benzene ring, which is further connected to an amide group. It is used in various chemical and industrial applications due to its unique properties.

Properties

IUPAC Name |

4-pentylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h6-9H,2-5H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBKZMNCFRIQRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402518 | |

| Record name | 4-pentylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138913-07-2 | |

| Record name | 4-pentylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-pentylbenzoic acid with ammonium hydroxide in tetrahydrofuran at room temperature. The reaction mixture is stirred for 2 hours, then diluted with saturated aqueous sodium chloride and extracted with ethyl acetate. The organic extract is dried over sodium sulfate and evaporated to obtain the crude amide .

Industrial Production Methods: In industrial settings, 4-pentylbenzamide can be produced by the direct condensation of 4-pentylbenzoic acid and ammonia under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method is efficient, eco-friendly, and provides high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Pentylbenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: 4-Pentylbenzoic acid.

Reduction: 4-Pentylbenzylamine.

Substitution: Various substituted benzamides depending on the substituent used.

Scientific Research Applications

4-Pentylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It is studied for its potential bioactivity and interactions with biological molecules.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-pentylbenzamide involves its interaction with specific molecular targets. It can inhibit the formation of biofilms in bacteria by interfering with the signaling pathways essential for biofilm development. This makes it a potential candidate for antimicrobial applications .

Comparison with Similar Compounds

- N-[4-(2-amino-1H-imidazol-5-yl)phenyl]-4-pentylbenzamide

- N-(4-fluoro-3-nitrophenyl)-4-pentylbenzamide

- N-(2-Amino-1-(3-(4-methoxyphenyl)propyl)-1H-benzo[d]imidazole-5-yl)-4-pentylbenzamide

Comparison: 4-Pentylbenzamide is unique due to its specific pentyl group, which imparts distinct physical and chemical properties compared to other benzamides. Its ability to inhibit biofilm formation is a notable feature that sets it apart from similar compounds .

Biological Activity

4-Pentylbenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides an in-depth examination of the biological activity of 4-pentylbenzamide, synthesizing findings from diverse studies to elucidate its pharmacological properties, mechanisms of action, and potential clinical applications.

Biological Activity Overview

The biological activities of 4-pentylbenzamide have been investigated in several contexts, including antimicrobial, antiviral, and anticancer properties. Below is a summary of key findings from the literature.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of 4-pentylbenzamide against various pathogens. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate antibacterial activity | |

| Staphylococcus aureus | Significant antibacterial activity | |

| Aspergillus niger | Antifungal activity |

In a study involving the synthesis of various amides, including derivatives similar to 4-pentylbenzamide, compounds were screened for antibacterial activity using the cup plate method, demonstrating promising results against common pathogens .

Antiviral Activity

Research into the antiviral properties of 4-pentylbenzamide derivatives has identified their potential as inhibitors of viral entry. For example, related compounds have been shown to inhibit Ebola and Marburg viruses effectively.

The structure-activity relationship (SAR) studies indicated that modifications to the amide group significantly enhanced antiviral activity, suggesting a pathway for further optimization in drug development .

Anticancer Activity

The anticancer potential of 4-pentylbenzamide has also been explored. In vitro studies have demonstrated that certain derivatives exhibit potent antiproliferative effects on various cancer cell lines.

These findings suggest that derivatives of 4-pentylbenzamide may act by inhibiting topoisomerase activity, leading to DNA damage and subsequent apoptosis in cancer cells .

The mechanisms underlying the biological activities of 4-pentylbenzamide are multifaceted:

- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways is hypothesized as a primary mechanism behind its antibacterial effects.

- Antiviral Mechanism : The inhibition of viral entry into host cells appears to be a significant action mode for related compounds, which could be attributed to their structural features that facilitate binding to viral proteins.

- Anticancer Mechanism : The inhibition of topoisomerases I and II suggests that these compounds induce DNA damage, leading to cell cycle arrest and apoptosis in cancerous cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.